Benzhydryl isonicotinate

Descripción general

Descripción

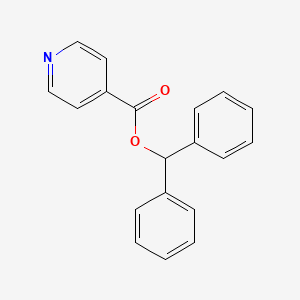

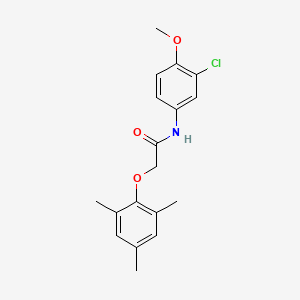

Benzhydryl isonicotinate is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.

The exact mass of the compound diphenylmethyl isonicotinate is 289.110278721 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of β-Lactam Antibiotics

Diphenylmethyl (DPM) is utilized as a carboxyl protecting group in the synthesis of β-lactam antibiotics. A continuous flow method using cresol in a microreactor has been developed for efficient, faster, and higher-yield removal of DPM in the production of these antibiotics (Zhou et al., 2021).

Carbohydrate Hydroxyl Group Modification

The diphenylmethylation of carbohydrate hydroxyl groups can be achieved through a thermal reaction with diazo(diphenyl)methane, facilitating the protection of these groups during chemical synthesis. This method is characterized by its efficiency and the stability of the diphenylmethyl group under acidic conditions, making it useful in glycoside synthesis (Jackson et al., 1982).

Biomolecular Probing

A rhenium (I) metal-ligand complex involving isonicotinic acid demonstrates high luminescence and long excited-state lifetimes. Its unique spectral properties and conjugation ability with biomolecules like proteins and lipids enable its use as a biomolecular probe in various environments (Guo et al., 1997).

Heterometallic Molecular Squares and Polymers

The isonicotinate ligand is used in self-assembly reactions of dirhenium complexes to produce heterometallic squares and polymers. These structures have potential applications in the field of coordination chemistry and materials science (Bera et al., 2004).

Pest Management

Methyl isonicotinate is studied for its use in thrips pest management. As a non-pheromone semiochemical, it shows promise in enhancing trap captures of thrips in various agricultural settings (Teulon et al., 2017).

Uranyl Ion Complexes

Diphenic acid, a compound related to diphenylmethyl isonicotinate, is utilized to synthesize various uranyl ion complexes under solvo-hydrothermal conditions. These complexes exhibit diverse coordination modes and associations, offering insights into uranyl coordination chemistry (Thuéry et al., 2019).

Dodecanuclear Cadmium(II) Macrocycles

A three-dimensional framework based on dodecanuclear Cd(II) macrocycles was developed using diphenic and isonicotinic acids. This novel structure has implications for materials science and crystal engineering (Wang et al., 2003).

Amine-Protecting Group Removal

Innovative methods for the removal of the diphenylmethyl group, an important amine-protecting group in chemical synthesis, have been developed. These methods are significant for the advancement of synthetic organic chemistry (Yamagiwa et al., 2017).

Formation of Diphenylmethyl Esters

Diphenylmethyl trichloroacetimidate is a valuable reagent for protecting carboxylic acids as diphenylmethyl esters. Its application in esterification enhances the efficiency of synthesizing complex organic molecules (Adhikari et al., 2013).

Anti-Cancer Studies

Rhenium(I) polypyridine complexes coordinated to an ethyl-isonicotinate ligand have shown potential in anti-cancer studies. These complexes demonstrate significant cytotoxicity against various cancer cell lines, highlighting their potential in novel therapy processes (Ramos et al., 2020).

Chemical Analysis of MDI

The chemical analysis of diphenylmethane‐4,4′‐diisocyanate (MDI), a common isocyanate used in the plastics industry, has been conducted. This research is crucial for understanding the properties and applications of MDI in various industrial processes (Frick et al., 2004).

Microstructure Formation from Diphenylalanine Analogues

Diphenylalanine and its analogues are important in forming ordered assemblies with diverse applications. Research into these microstructures opens doors to innovations in energy storage, biosensing, and other fields (Pellach et al., 2016).

Direcciones Futuras

While specific future directions for research on diphenylmethyl isonicotinate are not mentioned in the available literature, there is ongoing research into the properties and uses of related compounds. For example, methyl isonicotinate, a semiochemical used in thrips pest management, has been studied for its potential use in other thrips management strategies . Additionally, research into the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, could potentially inform future research into related compounds like isonicotinates .

Propiedades

IUPAC Name |

benzhydryl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-19(17-11-13-20-14-12-17)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXAFJGSEQQQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358382 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112981-39-2 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-3-CARBOXYLATE](/img/structure/B5855026.png)

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5855069.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)